molecular formula C18H14Cl2FN3O2S B11195715 2-[(2E)-2-[(2,5-Dichlorophenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-YL]-N-(2-fluorophenyl)acetamide

2-[(2E)-2-[(2,5-Dichlorophenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-YL]-N-(2-fluorophenyl)acetamide

Cat. No.: B11195715
M. Wt: 426.3 g/mol
InChI Key: IZGWGEJMTILDKV-UHFFFAOYSA-N
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Description

2-[(2E)-2-[(2,5-Dichlorophenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-YL]-N-(2-fluorophenyl)acetamide is a complex organic compound characterized by its unique structure, which includes a thiazolidinone ring, dichlorophenyl, and fluorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2E)-2-[(2,5-Dichlorophenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-YL]-N-(2-fluorophenyl)acetamide typically involves multiple steps. One common method includes the condensation of 2,5-dichloroaniline with thiosemicarbazide to form the intermediate thiosemicarbazone. This intermediate is then cyclized with chloroacetic acid under acidic conditions to yield the thiazolidinone ring. Finally, the fluorophenyl group is introduced through a nucleophilic substitution reaction using 2-fluoroaniline .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

2-[(2E)-2-[(2,5-Dichlorophenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-YL]-N-(2-fluorophenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: 2-fluoroaniline in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

2-[(2E)-2-[(2,5-Dichlorophenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-YL]-N-(2-fluorophenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(2E)-2-[(2,5-Dichlorophenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-YL]-N-(2-fluorophenyl)acetamide involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. These interactions can lead to various biological effects, such as inhibition of cell proliferation or reduction of inflammation .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2E)-2-[(2,5-Dichlorophenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-YL]-N-(2-chlorophenyl)acetamide
  • 2-[(2E)-2-[(2,5-Dichlorophenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-YL]-N-(2-bromophenyl)acetamide

Uniqueness

Compared to similar compounds, 2-[(2E)-2-[(2,5-Dichlorophenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-YL]-N-(2-fluorophenyl)acetamide is unique due to the presence of the fluorophenyl group, which can enhance its biological activity and stability. The fluorine atom’s electronegativity can influence the compound’s interaction with molecular targets, potentially leading to improved efficacy in its applications .

Properties

Molecular Formula

C18H14Cl2FN3O2S

Molecular Weight

426.3 g/mol

IUPAC Name

2-[2-(2,5-dichlorophenyl)imino-3-methyl-4-oxo-1,3-thiazolidin-5-yl]-N-(2-fluorophenyl)acetamide

InChI

InChI=1S/C18H14Cl2FN3O2S/c1-24-17(26)15(9-16(25)22-13-5-3-2-4-12(13)21)27-18(24)23-14-8-10(19)6-7-11(14)20/h2-8,15H,9H2,1H3,(H,22,25)

InChI Key

IZGWGEJMTILDKV-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C(SC1=NC2=C(C=CC(=C2)Cl)Cl)CC(=O)NC3=CC=CC=C3F

Origin of Product

United States

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